2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 688337-22-6
VCID: VC4502746
InChI: InChI=1S/C19H16ClN3O3S/c20-13-1-4-15(5-2-13)23-8-7-21-19(23)27-12-18(24)22-14-3-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,22,24)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 688337-22-6

Cat. No.: VC4502746

Molecular Formula: C19H16ClN3O3S

Molecular Weight: 401.87

* For research use only. Not for human or veterinary use.

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide - 688337-22-6

Specification

CAS No. 688337-22-6
Molecular Formula C19H16ClN3O3S
Molecular Weight 401.87
IUPAC Name 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C19H16ClN3O3S/c20-13-1-4-15(5-2-13)23-8-7-21-19(23)27-12-18(24)22-14-3-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,22,24)
Standard InChI Key ZTJDZHOMUIJQRD-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hybrid structure combining three pharmacologically significant moieties:

  • A 4-chlorophenyl-substituted imidazole ring linked via a sulfanyl bridge to an acetamide group .

  • An N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent, which introduces oxygen-containing heterocyclic rigidity .

The molecular formula is C₁₉H₁₅ClN₃O₃S, with a molecular weight of 409.86 g/mol. Key physicochemical properties include:

  • Melting point: Predicted >200°C based on analogous imidazole-acetamide derivatives .

  • LogP: Estimated at 3.2±0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectral Characterization

Synthetic batches of the compound are typically validated using:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, chlorophenyl), 6.85–6.78 (m, 3H, benzodioxin) .

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N imidazole) .

Synthetic Methodologies

Stepwise Synthesis

The compound is synthesized through a three-step protocol :

Step 1: Sulfonamide Formation
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃) to yield N-(2,3-dihydrobenzo[1,dioxin-6-yl)-4-methylbenzenesulfonamide (Yield: 78%) .

Step 2: Acetamide Coupling
The sulfonamide intermediate undergoes nucleophilic substitution with 2-bromo-N-(4-chlorophenyl)acetamide in dimethylformamide (DMF) using lithium hydride as a base (Reaction time: 12h at 80°C; Yield: 65%) .

Step 3: Imidazole Functionalization
A copper-catalyzed thiol-ene reaction attaches the 1-(4-chlorophenyl)-1H-imidazole-2-thiol moiety to the acetamide backbone (Catalyst: CuI; Ligand: 1,10-phenanthroline) .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding N1 vs. N3 imidazole substitution (controlled via steric directing groups) .

  • Purification: Removing residual DMF requires repeated washing with ethyl acetate/water mixtures .

Biological Activities and Mechanisms

Enzyme Inhibition Profiling

Recent studies demonstrate potent inhibitory effects against:

EnzymeIC₅₀ (μM)MechanismReference
α-Glucosidase12.4±1.2Competitive inhibition at substrate site
Acetylcholinesterase45.7±3.8Allosteric modulation via peripheral site

Molecular docking simulations reveal:

  • α-Glucosidase: Hydrogen bonding between the acetamide carbonyl and Asp349 residue .

  • Acetylcholinesterase: π-π stacking between the chlorophenyl ring and Trp86 .

Antitumor Activity

Preliminary screens show:

  • HepG2 cells: 48% growth inhibition at 50 μM (72h exposure).

  • Apoptosis induction: 3.2-fold increase in caspase-3 activity vs. controls.

Pharmacological Applications

Antidiabetic Prospects

The compound’s dual activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) positions it as a multitarget antidiabetic agent. In silico ADMET predictions indicate:

  • Bioavailability: 76% (Lipinski rule compliant) .

  • Half-life: 4.2h in human hepatocyte models .

Comparative Analysis With Structural Analogs

Compound Modificationα-Glucosidase IC₅₀ (μM)Acetylcholinesterase IC₅₀ (μM)
4-Fluorophenyl substituent 18.9±1.552.1±4.2
Methylbenzodioxin 15.7±0.948.3±3.1
Unsubstituted phenyl 29.4±2.167.8±5.6

The 4-chlorophenyl variant exhibits superior potency, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions .

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